4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16229630
InChI: InChI=1S/C14H9F3O3/c15-14(16,17)9-3-1-8(2-4-9)12-7-10(18)5-6-11(12)13(19)20/h1-7,18H,(H,19,20)
SMILES:
Molecular Formula: C14H9F3O3
Molecular Weight: 282.21 g/mol

4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid

CAS No.:

Cat. No.: VC16229630

Molecular Formula: C14H9F3O3

Molecular Weight: 282.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid -

Specification

Molecular Formula C14H9F3O3
Molecular Weight 282.21 g/mol
IUPAC Name 4-hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H9F3O3/c15-14(16,17)9-3-1-8(2-4-9)12-7-10(18)5-6-11(12)13(19)20/h1-7,18H,(H,19,20)
Standard InChI Key CAKQAPPYPKGXLF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₄H₉F₃O₃, with a molecular weight of 282.21 g/mol . Its structure comprises a benzoic acid moiety (carboxylic acid at position 1, hydroxyl at position 4) linked to a trifluoromethyl-substituted phenyl ring at position 2 (Figure 1). The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight282.21 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely polar organic solvents ,
pKa (Carboxylic Acid)~3-4 (estimated)

The absence of reported melting and boiling points highlights gaps in existing literature, necessitating further experimental characterization.

Synthesis and Manufacturing

Patent-Based Synthesis Routes

A Chinese patent (CN102766043A) outlines a method for synthesizing structurally analogous benzoic acid derivatives . While the patent focuses on 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid, its methodology provides insights into adaptable strategies:

  • Coupling Reaction: A chloro-substituted phenoxy compound reacts with salicylic acid derivatives in toluene under reflux.

  • Acid Catalysis: Sulfuric acid facilitates esterification, followed by hydrolysis to yield the carboxylic acid .

For 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid, a plausible adaptation involves:

  • Step 1: Ullmann coupling between 4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid to form the biphenyl intermediate.

  • Step 2: Hydroxylation via directed ortho-metalation or electrophilic aromatic substitution .

Alternative Pathways

  • Friedel-Crafts Acylation: Introducing the trifluoromethylphenyl group using AlCl₃ as a catalyst.

  • Grignard Reaction: Reacting a trifluoromethylphenyl magnesium bromide with a protected hydroxybenzoic acid derivative .

Reactivity and Functional Group Transformations

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions:

  • Esterification: Forms methyl or ethyl esters for improved lipid solubility, critical in prodrug design .

  • Amide Formation: Reacts with amines to yield bioactive derivatives, as demonstrated in antitubercular agents .

Phenolic Hydroxyl Group

The ortho-hydroxyl group participates in:

  • Electrophilic Substitution: Facilitates halogenation or nitration at the para position.

  • Metal Chelation: Binds transition metals, potentially enhancing antimicrobial activity .

Trifluoromethyl Group Effects

  • Electron-Withdrawing Nature: Lowers the pKa of the carboxylic acid, increasing solubility in aqueous media.

  • Metabolic Stability: The -CF₃ group resists oxidative degradation, prolonging in vivo half-life .

Pharmacological Applications

Antimicrobial Activity

A 2021 study evaluated pyrazole-benzoic acid hybrids, including derivatives of 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid, against Gram-positive pathogens :

  • Compound 59: Exhibited an MIC of 0.78 μg/mL against Staphylococcus aureus, surpassing standard antibiotics like vancomycin (MIC = 1.56 μg/mL).

  • Compound 74: Demonstrated bactericidal effects within 4 hours in time-kill assays and disrupted biofilms at sub-MIC concentrations .

Table 2: Biological Activity Profile

StrainMIC (μg/mL)Bactericidal EffectBiofilm Inhibition
S. aureus (MSSA)0.78Yes (4h)50% at 0.5×MIC
Enterococcus faecalis1.56Yes (6h)40% at 0.5×MIC

Material Science Applications

Liquid Crystal Development

The compound’s rigid aromatic core and polar groups make it a candidate for mesogenic materials. Ossila’s related compound, 4-Hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1), is used in liquid crystal displays (LCDs) due to its thermal stability and dielectric anisotropy .

Polymer Modification

Incorporating the trifluoromethylphenyl group into polyesters enhances UV resistance and reduces water absorption, valuable for outdoor coatings .

Related Compounds and Analogues

Table 3: Structurally Similar Benzoic Acid Derivatives

Compound NameCAS NumberKey Features
4-Hydroxybenzoic Acid99-96-7Basic phenolic acid, low potency
4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid273727-19-8Methyl substitution, higher lipophilicity
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid-Pyrazole hybrid, enhanced bioactivity

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